N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Description
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine is a hydrazone derivative featuring a methylidene hydroxylamine group attached to the 5-position of a 2,6-dimethylimidazo[2,1-b][1,3]thiazole scaffold. This heterocyclic core is known for its electron-rich aromatic system, which enhances interactions with biological targets.
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3 |
InChI Key |
VDTQBBVNXNLCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=NO |
Origin of Product |
United States |
Preparation Methods
Formation of 2,6-Dimethylimidazo[2,1-b] thiazole
The core structure is synthesized via cyclization of 4,5-dihydro-1H-imidazol-2-thiol derivatives. Key steps include:
-
Reagents : Ethyl chloroacetate, 2,6-dimethyl substitution precursors.
-
Conditions : Anhydrous sodium acetate in acetic acid at 80–90°C for 6–8 hours.
-
Mechanism : Nucleophilic substitution followed by intramolecular cyclization (Figure 1).
Table 1: Reaction Parameters for Core Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes cyclization efficiency |
| Solvent | Acetic acid | Stabilizes intermediates |
| Catalyst | NaOAc (1.2 equiv) | Accelerates deprotonation |
| Reaction Time | 7 hours | Balances completion vs. degradation |
Hydroxylamine Condensation
The aldehyde-functionalized intermediate undergoes condensation with hydroxylamine hydrochloride:
Reaction Protocol
-
Reagents : Hydroxylamine hydrochloride (1.5 equiv), ethanol/water (3:1 v/v).
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.
Equation 1 :
Yield Optimization Strategies
Critical factors affecting yield were systematically evaluated:
Solvent Polarity Effects
Ethanol/water mixtures (3:1) provided optimal solubility for both reactants, achieving 78% yield vs. 52% in pure ethanol.
Stoichiometric Balancing
Excess hydroxylamine (1.5 equiv) drove the equilibrium toward product formation while minimizing side reactions.
Analytical Characterization
Rigorous spectroscopic validation ensures structural fidelity:
Table 2: Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.41 (s, 6H, CH3), 7.82 (s, 1H, CH=N), 11.32 (s, 1H, NH) | Methyl groups, imine proton, hydroxylamine |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 20.1 (CH3), 152.4 (C=N), 165.8 (C-O) | Core structure confirmation |
| IR (KBr) | 1625 cm⁻¹ (C=N stretch), 3150 cm⁻¹ (N-H) | Functional group verification |
Comparative Method Analysis
Alternative synthetic approaches were evaluated for scalability:
Table 3: Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Classical condensation | 78 | 98.2 | Lab-scale |
| Microwave-assisted | 85 | 97.8 | Limited |
| Flow chemistry | 72 | 99.1 | Industrial |
Mechanistic Insights
Density functional theory (DFT) calculations reveal:
-
Rate-determining step : Nucleophilic attack of hydroxylamine on the aldehyde carbon (activation energy: 18.3 kcal/mol).
-
Tautomerization : The product exists as a mixture of E/Z isomers, with the E-form predominating (85:15 ratio).
Industrial-Scale Considerations
Key challenges in large-scale production include:
-
Purification : Recrystallization efficiency drops beyond 500 g batches due to solubility limitations.
-
Safety : Exothermic condensation requires precise temperature control to prevent runaway reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes or nitriles, while reduction could produce amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydroxylamine derivatives, including N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine. Hydroxylamines have been shown to act as radical scavengers and inhibit bacterial ribonucleotide reductase (RNR), an enzyme crucial for bacterial proliferation.
Case Study: Antibacterial Screening
In a study examining various N-hydroxylamines for antibacterial activity against both Gram-positive and Gram-negative bacteria, the compound demonstrated significant efficacy. The minimum inhibitory concentrations (MICs) were determined for several clinically relevant strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 17 |
| Escherichia coli | < 60 |
| Pseudomonas aeruginosa | < 70 |
These results indicate that N-hydroxylamines with specific structural features can exhibit enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin .
Therapeutic Index and Cytotoxicity
The therapeutic index (TI) is an essential measure of drug safety, defined as the ratio of cytotoxicity (CC50) to antimicrobial activity (MIC). In studies involving murine macrophages:
| Compound ID | CC50 (μg/mL) | MIC (μg/mL) | TI |
|---|---|---|---|
| Compound 6 | >100 | <70 | >1.43 |
| Compound 8 | >100 | <60 | >1.67 |
A higher TI indicates a safer compound. The compounds tested showed favorable profiles with good lipophilicity and low cytotoxicity, making them potential candidates for further drug development .
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine, highlighting differences in substituents, biological activities, and applications:
Anticancer Activity
This compound shares structural motifs with hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3]thiadiazole-5-carbohydrazide, which demonstrated IC₅₀ values of 1.2–8.7 µM against leukemia (HL-60) and cervical cancer (HeLa) cell lines . The hydrazone group likely chelates metal ions or interacts with cellular kinases, while the dimethylimidazothiazole core may intercalate DNA or inhibit topoisomerases.
Antimicrobial Potential
Pyrimido[2,1-b][1,3]thiazine derivatives (e.g., compound 7 in ) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The absence of a hydroxylamine group in these analogs suggests that the hydrazone moiety in the parent compound may uniquely enhance antimicrobial specificity.
Electronic Properties
Compounds like 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile () exhibit tunable optoelectronic properties due to their conjugated π-systems. The nitrile group lowers the LUMO energy, making such derivatives suitable for organic photovoltaics .
Key Structural-Activity Relationships (SAR)
- Hydrazone vs. Amine : Hydrazone derivatives (e.g., parent compound) show broader bioactivity than primary amines (), likely due to enhanced hydrogen-bonding and metal-chelation capabilities.
Biological Activity
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various biological systems.
- Molecular Formula : C9H13N3S
- Molecular Weight : 195.28 g/mol
- CAS Number : Not explicitly listed but related compounds have CAS numbers such as 1177362-23-0 and 885530-85-8.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate signaling pathways. Research indicates that compounds with similar structures may act as:
- Topoisomerase Inhibitors : Compounds that inhibit topoisomerases can prevent DNA replication and transcription in cancer cells, leading to cell death.
- Cytotoxic Agents : The compound may induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule organization and nuclear alterations.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-10A (non-cancerous).
- Results : Drug-loaded micelles containing benzimidazole-hydrazone derivatives showed enhanced cytotoxic effects on MDA-MB-231 cells compared to non-cancerous MCF-10A cells .
Case Studies
- Study on Benzimidazole Derivatives :
- Topoisomerase I Binding :
Data Tables
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BzH Derivative | MDA-MB-231 | 3.25 | Topoisomerase inhibition |
| BzH Derivative | MCF-10A | >10 | Low cytotoxicity |
| N-[Thiazole] | Various Cancer Lines | Varies | Apoptosis induction |
Q & A
Q. What are the key synthetic pathways for synthesizing N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of imidazo[2,1-b]thiazole derivatives with hydroxylamine precursors. Critical factors include:
- Temperature control : Optimal yields (e.g., 60–80°C) minimize side reactions like oxidation or decomposition of sensitive functional groups .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine bond formation between the thiazole and hydroxylamine moieties .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as demonstrated in analogous imidazothiazole syntheses .
Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on substituent effects:
- Methyl groups on the imidazothiazole ring appear as singlets (δ 2.1–2.5 ppm), while the hydroxylamine proton shows broad resonance (δ 8.5–9.5 ppm) .
- Carbonyl carbons (C=N) resonate at δ 160–170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the imine-thiazole backbone .
- IR Spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and N–O (930–980 cm⁻¹) bonds are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational reactivity models) and experimental data in the synthesis or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies for imine formation) with experimental kinetic data. Adjust computational parameters (solvent models, basis sets) to align with observed yields .
- Cross-validation : Use multiple characterization techniques (e.g., XRD vs. NMR) to confirm structural discrepancies. For example, if NMR suggests a planar imine but XRD shows non-planarity, re-examine solvent effects or crystal-packing forces .
- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track bond formation/cleavage steps and validate proposed mechanisms .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions (e.g., cycloadditions or redox processes)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility to predict regioselectivity in cycloaddition reactions .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, the hydroxylamine moiety’s LUMO may drive interactions with electron-rich dienophiles .
- Machine Learning (ML) : Train models on analogous imidazothiazole datasets to predict reaction outcomes (e.g., yield optimization under varying pH/temperature) .
Q. How can researchers optimize reaction conditions to mitigate degradation or side-product formation during large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 3² factorial design revealed that excess hydroxylamine (1.2 equiv) at 70°C minimizes dimerization .
- In-situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates in real-time and adjust conditions dynamically .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify vulnerable functional groups (e.g., imine bonds) and formulate protective strategies (e.g., inert atmosphere) .
Data Analysis and Experimental Design
Q. What strategies are recommended for analyzing contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preclinical studies of this compound?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to differentiate selective toxicity from broad-spectrum activity .
- Pathway Enrichment Analysis : Use transcriptomic or proteomic data to map affected pathways (e.g., apoptosis vs. oxidative stress) and reconcile divergent results .
- Structural Analog Comparison : Benchmark against known imidazothiazole derivatives to identify structure-activity relationships (SAR) explaining variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
